(R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid
CAS No.: 884512-77-0
Cat. No.: VC20778370
Molecular Formula: C10H17NO5
Molecular Weight: 231.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 884512-77-0 |
|---|---|
| Molecular Formula | C10H17NO5 |
| Molecular Weight | 231.25 g/mol |
| IUPAC Name | (2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-4-5-15-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m1/s1 |
| Standard InChI Key | LGWMTRPJZFEWCX-SSDOTTSWSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCO[C@H](C1)C(=O)O |
| SMILES | CC(C)(C)OC(=O)N1CCOC(C1)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCOC(C1)C(=O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—with stereochemical specificity at the C2 position (R-configuration). The Boc group, [(2-methylpropan-2-yl)oxycarbonyl], is attached to the nitrogen at position 4, while the carboxylic acid occupies position 2 . This configuration is critical for its reactivity in peptide coupling and chiral induction.
The IUPAC name, (2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid, reflects its stereochemistry and functional groups . X-ray crystallography and NMR studies confirm the chair conformation of the morpholine ring, with the Boc group adopting an equatorial orientation to minimize steric strain .
Physicochemical Properties
Key properties include:
The Boc group enhances solubility in organic solvents while protecting the amine during synthetic steps. The carboxylic acid enables conjugation via amide or ester linkages, pivotal in prodrug design .
Synthesis and Manufacturing
Synthetic Routes
A scalable synthesis begins with epichlorohydrin, as described by :
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Ring-Opening Epoxidation: Epichlorohydrin reacts with tert-butyl carbamate to form a β-amino alcohol intermediate.
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Cyclization: Base-mediated intramolecular nucleophilic attack yields the morpholine ring.
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Oxidation: The primary alcohol at C2 is oxidized to a carboxylic acid using Jones reagent.
This method avoids chromatography, achieving >99% enantiomeric excess (ee) via chiral resolution . Alternative approaches employ Mitsunobu conditions or enzymatic resolution for stereocontrol .
Industrial Production
Deyang Chengchuang Pharmaceutical Co., Ltd. produces the compound at >99% purity, emphasizing cost-effective bulk synthesis . Process optimization focuses on minimizing tert-butyl alcohol byproducts and ensuring compliance with ICH Q7 guidelines .
Applications in Pharmaceutical Development
Dopamine D4 Receptor Antagonists
The compound’s morpholine scaffold is integral to CNS drug candidates. In , (R)-4-Boc-morpholine-2-carboxylic acid was coupled with aryl bromides to create potent D4 antagonists (e.g., 5y, IC₅₀ = 2.1 nM). Metabolic studies revealed N-dealkylation as the primary degradation pathway, guiding structural modifications to enhance stability .
Peptide Mimetics and Prodrugs
The carboxylic acid facilitates conjugation to bioactive peptides. For example, linkage to benzodiazepine analogs improved blood-brain barrier permeability in preclinical models. Boc deprotection under acidic conditions (e.g., TFA) yields free amines for further functionalization .
Comparative Analysis of Morpholine Derivatives
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